
3-Methyl-2-(propan-2-yl)naphthalen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropyl-3-methylnaphthalen-1-ol is an organic compound belonging to the naphthalene family It is characterized by the presence of an isopropyl group and a methyl group attached to the naphthalene ring, along with a hydroxyl group at the first position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-isopropyl-3-methylnaphthalen-1-ol typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with isopropyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: In industrial settings, the production of 2-isopropyl-3-methylnaphthalen-1-ol can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the process.
化学反应分析
Types of Reactions: 2-Isopropyl-3-methylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens, nitro groups, or other substituents can be introduced using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学研究应用
2-Isopropyl-3-methylnaphthalen-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties. It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties. It is used in drug discovery and development.
Industry: Utilized in the production of fragrances, dyes, and polymers. It is also used as a stabilizer in various industrial processes.
作用机制
The mechanism of action of 2-isopropyl-3-methylnaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. It can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
相似化合物的比较
2-Isopropyl-1-methylnaphthalene: Similar structure but lacks the hydroxyl group, resulting in different chemical and biological properties.
3-Isopropyl-2-methylnaphthalen-1-ol: Similar structure with the isopropyl and methyl groups in different positions, affecting its reactivity and applications.
1-Isopropyl-2-methylnaphthalen-3-ol: Another isomer with different positioning of substituents, leading to unique properties.
Uniqueness: 2-Isopropyl-3-methylnaphthalen-1-ol is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and biological activity. The presence of the hydroxyl group at the first position enhances its ability to participate in hydrogen bonding and other interactions, making it a valuable compound in various applications.
属性
CAS 编号 |
108695-47-2 |
|---|---|
分子式 |
C14H16O |
分子量 |
200.28 g/mol |
IUPAC 名称 |
3-methyl-2-propan-2-ylnaphthalen-1-ol |
InChI |
InChI=1S/C14H16O/c1-9(2)13-10(3)8-11-6-4-5-7-12(11)14(13)15/h4-9,15H,1-3H3 |
InChI 键 |
QABIMRNPYAESNG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC=CC=C2C(=C1C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



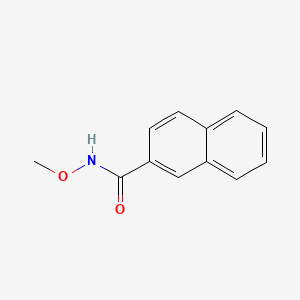
![2H-Thieno[3,2-e]-1,2-thiazin-4-ol, 3,4-dihydro-, 1,1-dioxide, (4S)-](/img/structure/B11897805.png)

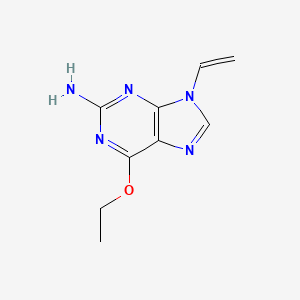
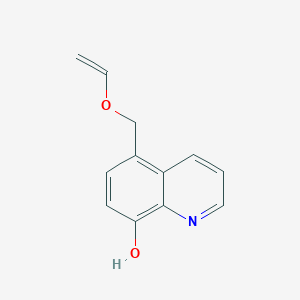
![1-(Benzo[d][1,3]dioxol-4-yl)piperazine](/img/structure/B11897831.png)

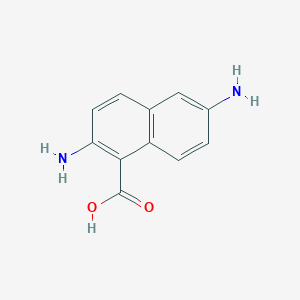
![[(4-Methoxynaphthalen-1-YL)methyl]hydrazine](/img/structure/B11897856.png)
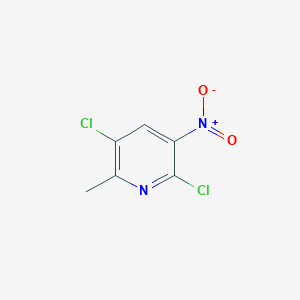
![Isothiazolo[5,4-b]quinolin-3-amine](/img/structure/B11897860.png)


